molecular formula C10H20N2O B2456783 N,N-Dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine CAS No. 2248368-97-8

N,N-Dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine

Cat. No.: B2456783
CAS No.: 2248368-97-8
M. Wt: 184.283
InChI Key: JDMOFOUQATZQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine: is a versatile small molecule scaffold with a unique spirocyclic structure This compound is characterized by the presence of an oxygen atom and a nitrogen atom within its spirocyclic framework, which imparts distinct chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with N,N-dimethylamine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkyl halides, and other electrophiles in the presence of a suitable base or catalyst.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted spirocyclic amines.

Scientific Research Applications

N,N-Dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Comparison with Similar Compounds

  • N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride
  • tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Comparison: N,N-Dimethyl-8-oxa-1-azaspiro[45]decan-3-amine is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system This structural feature imparts distinct chemical reactivity and potential biological activity compared to similar compounds

Properties

IUPAC Name

N,N-dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-12(2)9-7-10(11-8-9)3-5-13-6-4-10/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMOFOUQATZQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC2(CCOCC2)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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